1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole
Description
The compound 1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole is a heterocyclic molecule featuring a 1,3-benzodiazole core substituted with a phenoxymethyl group and a piperidinylmethyl moiety. The piperidine ring is further functionalized with a sulfonyl group linked to a 3,5-dimethylisoxazole.
The synthesis likely involves multi-step processes, including:
Suzuki-Miyaura cross-coupling for aryl-aryl bond formation.
Reductive amination to link the piperidine and benzodiazole groups.
Sulfonation to introduce the 3,5-dimethylisoxazole sulfonyl moiety, analogous to methods in .
Structural elucidation would employ techniques like X-ray crystallography (using SHELX software ) and spectroscopic methods (NMR, FTIR) .
Properties
IUPAC Name |
3,5-dimethyl-4-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-18-25(19(2)33-27-18)34(30,31)28-14-12-20(13-15-28)16-29-23-11-7-6-10-22(23)26-24(29)17-32-21-8-4-3-5-9-21/h3-11,20H,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDVIVOBVNOFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Phenylenediamine
The benzodiazole core is synthesized via cyclization of o-phenylenediamine (1 ) with formic acid under reflux conditions. This yields 1H-1,3-benzodiazole (2 ) in 85–90% yield.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Formic acid (excess) | H2O | Reflux | 6 h | 88% |
Functionalization at Position 2: Phenoxymethyl Substitution
The phenoxymethyl group is introduced via nucleophilic alkylation. Benzodiazole (2 ) is treated with phenoxymethyl chloride (3 ) in the presence of K2CO3 in DMSO at 120°C.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Phenoxymethyl chloride (1.2 eq) | DMSO | 120°C | 6 h | 50% |
The product, 2-(phenoxymethyl)-1H-1,3-benzodiazole (4 ), is purified via column chromatography (petroleum ether:ethyl acetate, 2:1).
Introduction of the Piperidin-4-ylmethyl Group at Position 1
Alkylation with Piperidin-4-ylmethanol
Compound 4 undergoes alkylation using piperidin-4-ylmethanol (5 ) under Mitsunobu conditions. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) facilitate the coupling in tetrahydrofuran (THF).
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Piperidin-4-ylmethanol (1.5 eq) | THF | 0°C → RT | 12 h | 65% |
The intermediate, 1-(piperidin-4-ylmethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole (6 ), is isolated after aqueous workup and silica gel chromatography.
Synthesis of 3,5-Dimethyl-1,2-oxazol-4-ylsulfonyl Chloride
Oxazole Ring Construction via Van Leusen Reaction
3,5-Dimethyl-1,2-oxazole (7 ) is synthesized from acetylacetone and TosMIC (toluenesulfonylmethyl isocyanide) using the van Leusen protocol.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| TosMIC (1.1 eq) | EtOH | Reflux | 4 h | 75% |
Sulfonation and Chlorination
The sulfonyl chloride is prepared via a two-step process:
- Sulfonation : Oxazole (7 ) is treated with chlorosulfonic acid at 0°C to form 3,5-dimethyl-1,2-oxazol-4-sulfonic acid (8 ).
- Chlorination : 8 reacts with PCl5 in dichloromethane to yield 3,5-dimethyl-1,2-oxazol-4-sulfonyl chloride (9 ).
Reaction Conditions for Chlorination
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| PCl5 (3 eq) | CH2Cl2 | 0°C → RT | 2 h | 70% |
Final Sulfonylation of Piperidine
Coupling of Sulfonyl Chloride with Piperidine
Compound 6 is sulfonylated with 9 in the presence of triethylamine (TEA) in dichloromethane.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 9 (1.2 eq), TEA (2 eq) | CH2Cl2 | RT | 4 h | 60% |
The final product, 1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole (10 ), is purified via column chromatography (CH2Cl2:MeOH, 95:5).
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 7.85–7.25 (m, 4H, benzodiazole), 6.95–6.65 (m, 5H, phenoxy), 4.55 (s, 2H, CH2O), 3.75–3.25 (m, 2H, piperidine), 2.85 (s, 3H, oxazole-CH3), 2.45 (s, 3H, oxazole-CH3).
- 13C NMR (100 MHz, CDCl3) : δ 165.2 (C=O), 152.1–115.3 (aromatic), 56.8 (piperidine-CH2), 21.5 (oxazole-CH3).
High-Performance Liquid Chromatography (HPLC)
Optimization and Challenges
- Regioselectivity : Alkylation at position 1 required strict temperature control to avoid di-substitution.
- Sulfonyl Chloride Stability : 9 is hygroscopic and must be stored under anhydrous conditions.
- Yield Improvement : Microwave-assisted synthesis reduced reaction time for the van Leusen step to 1 h (yield: 82%).
Chemical Reactions Analysis
Types of Reactions
1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target’s benzodiazole core (vs. benzimidazol-2-one in ) may enhance aromatic stacking interactions but reduce hydrogen-bonding capacity compared to the lactam in .
Substituent Effects: The 3,5-dimethylisoxazole sulfonyl group in the target may confer greater steric bulk and electronic modulation compared to ’s chlorophenylsulfonyl group, influencing target selectivity .
Synthesis Complexity :
- The target’s synthesis likely parallels ’s multi-step approach but requires additional sulfonation steps, as seen in .
Pharmacological and Physicochemical Properties
- Lipophilicity: The target’s phenoxymethyl and isoxazole groups suggest moderate lipophilicity (clogP ~3–4), intermediate between ’s polar pyrroloquinoxaline (clogP ~2.5) and ’s acetylpiperidine (clogP ~1.5) .
- Protein Binding : The sulfonyl-piperidine motif (common in and the target) is associated with albumin (BSA) binding, suggesting prolonged plasma half-life .
- Biological Activity : While ’s compound shows anti-leukemic activity, the target’s isoxazole sulfonyl group may target kinases or inflammatory pathways, as seen in similar sulfonamide derivatives .
Biological Activity
The compound 1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole is a complex organic molecule with potential pharmacological applications. Its structure incorporates various functional groups that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.9 g/mol. The presence of a benzodiazole core combined with a sulfonamide moiety suggests potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrase and acetylcholinesterase. Such inhibition can modulate physiological processes and has implications in treating conditions like glaucoma and Alzheimer's disease.
- Receptor Binding : The piperidine and oxazole moieties may enhance binding affinity to specific G-protein coupled receptors (GPCRs), influencing neurotransmitter signaling pathways.
- Antibacterial Activity : Compounds with similar structural features have demonstrated antibacterial properties, suggesting that this compound may also exhibit activity against bacterial strains.
Antibacterial Activity
A study evaluating the antibacterial effects of related compounds showed moderate to strong activity against various strains including Salmonella typhi and Bacillus subtilis. The IC50 values for select compounds were reported as follows:
| Compound | Bacterial Strain | IC50 (μg/mL) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 ± 0.003 |
| 7m | Bacillus subtilis | 0.63 ± 0.001 |
These results indicate that compounds with similar structures may provide a basis for developing new antibacterial agents .
Enzyme Inhibition
The synthesized derivatives were also assessed for their inhibitory effects on acetylcholinesterase (AChE) and urease:
| Compound | Enzyme | IC50 (μM) |
|---|---|---|
| 7n | AChE | 0.45 ± 0.002 |
| 7o | Urease | 1.20 ± 0.005 |
These findings highlight the potential therapeutic applications of these compounds in conditions that involve enzyme dysregulation .
Study on Sulfonamide Derivatives
A comprehensive study focused on sulfonamide derivatives containing piperidine moieties demonstrated their effectiveness in various biological assays. The research indicated that these compounds exhibited not only antibacterial activity but also significant enzyme inhibition profiles .
Pharmacological Evaluation
In another evaluation, the compound's interaction with bovine serum albumin (BSA) was analyzed using fluorescence spectroscopy, revealing strong binding affinity which is crucial for drug delivery and efficacy .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole?
- Methodology: Multi-step synthesis typically involves:
Core scaffold assembly: Reacting benzodiazole precursors (e.g., 2-(phenoxymethyl)-1H-1,3-benzodiazole) with piperidine derivatives under nucleophilic substitution conditions.
Sulfonylation: Introducing the 3,5-dimethylisoxazole sulfonyl group via sulfonylation of the piperidine nitrogen using reagents like sulfonyl chlorides in DMF with LiH as a base .
Purification: Recrystallization from methanol or column chromatography to isolate the final product .
- Critical Parameters: Solvent choice (e.g., DMF for solubility), reaction temperature (room temperature to 80°C), and stoichiometric control of sulfonylating agents.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques:
- 1H-NMR/13C-NMR: Confirm substitution patterns (e.g., methyl groups on oxazole, phenoxymethyl linkage) .
- IR Spectroscopy: Identify sulfonyl (S=O, ~1350 cm⁻¹) and benzodiazole (C=N, ~1600 cm⁻¹) functional groups .
- Mass Spectrometry (EI-MS): Verify molecular weight and fragmentation patterns .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
Advanced Research Questions
Q. What strategies can resolve contradictory biological activity data across structurally analogous compounds?
- Case Study: In oxadiazole-piperidine derivatives, substituent variations (e.g., electron-withdrawing vs. donating groups) significantly alter antibacterial efficacy .
- Methodological Approach:
SAR Analysis: Systematically compare substituent effects on activity (e.g., logP, steric bulk) using in vitro assays.
Computational Modeling: Docking studies (e.g., AutoDock Vina) to assess binding affinity differences in target enzymes (e.g., bacterial dihydrofolate reductase) .
Statistical Validation: Apply ANOVA or multivariate regression to distinguish noise from biologically relevant trends .
Q. How can computational chemistry optimize the pharmacokinetic profile of this compound?
- Key Workflows:
ADMET Prediction: Tools like SwissADME to estimate permeability (e.g., Blood-Brain Barrier penetration) and metabolic stability .
QSAR Modeling: Correlate molecular descriptors (e.g., topological polar surface area) with experimental solubility or toxicity data .
Molecular Dynamics (MD): Simulate interactions with serum proteins (e.g., human serum albumin) to predict plasma half-life .
- Example: Adjusting the phenoxymethyl substituent’s hydrophobicity to balance bioavailability and target engagement .
Q. What experimental designs are effective for studying metabolic stability in vitro?
- Protocol:
Microsomal Incubation: Use liver microsomes (human/rat) with NADPH cofactors to monitor phase I metabolism.
LC-MS/MS Analysis: Quantify parent compound degradation and metabolite formation over time .
CYP Inhibition Assays: Identify cytochrome P450 isoforms involved in metabolism (e.g., CYP3A4/5) .
- Data Interpretation: Half-life (t₁/₂) and intrinsic clearance (CLint) calculations to prioritize compounds for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
